4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Description
4-Fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a fluorine atom at position 4, a furan-2-yl substituent at position 3, and an amine group at position 5 (Figure 1). Pyrazole scaffolds are widely explored in medicinal and materials chemistry due to their structural versatility, hydrogen-bonding capacity, and metabolic stability. The furan group introduces aromatic and electron-rich characteristics, which may influence π-π stacking interactions in biological systems or catalytic processes.
Properties
IUPAC Name |
4-fluoro-5-(furan-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWQTUOCBBACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, where a furan boronic acid is coupled with a halogenated pyrazole.
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine has been investigated for its potential therapeutic properties. It serves as a precursor or building block in the synthesis of various bioactive compounds, including:
- Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, studies have shown that compounds derived from pyrazole frameworks can inhibit tumor growth by targeting specific enzymes involved in cancer progression .
- Antimicrobial Activity: The compound has also demonstrated antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the furan group enhances its interaction with biological targets, potentially leading to increased efficacy against resistant strains .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand for metal ions. Its ability to form stable complexes with transition metals is valuable in catalysis and materials science. The fluorine atom increases the electron-withdrawing character of the molecule, enhancing its coordination properties .
Agricultural Chemistry
This compound is being studied for its applications in agrochemicals. Its derivatives are explored for herbicidal and fungicidal activities, which could lead to the development of new crop protection agents. The unique structure allows for selective targeting of pests while minimizing environmental impact .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of various pyrazole derivatives, including this compound. The results showed a significant reduction in cell viability in breast cancer cell lines when treated with synthesized derivatives, indicating potential for further development into therapeutic agents.
Case Study 2: Coordination Complexes
Research conducted on the coordination chemistry of this compound revealed that it forms stable complexes with palladium and platinum. These complexes exhibited catalytic activity in cross-coupling reactions, demonstrating the compound's utility in organic synthesis.
Mechanism of Action
The mechanism of action of 4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Pyrazol-5-amine Derivatives
Key Observations :
- Fluorine Substitution: The 4-fluoro substituent in the target compound increases molecular polarity compared to non-fluorinated analogs like 3-(2-Furyl)-1H-pyrazol-5-amine (149.15 g/mol vs. 181.14 g/mol). Fluorine’s electron-withdrawing effect may stabilize charge distribution in enzymatic binding pockets, as seen in fluorophenyl-containing kinase inhibitors .
- Pyridinyl groups (e.g., in ) enhance π-stacking but reduce solubility due to planar rigidity.
Key Observations :
- The target compound’s synthesis likely follows methods akin to , where 4-fluoroacetophenone is condensed with furan-2-carboxaldehyde and hydrazine. However, yields and purity are unreported.
- Microwave-assisted cyclization (e.g., ) offers higher efficiency (60–75% yield) compared to traditional reflux methods (e.g., , 50–65% yield).
- Purity for commercial analogs like 3-(2-Furyl)-1H-pyrazol-5-amine exceeds 95%, suggesting robust protocols for amine-functionalized pyrazoles .
Key Observations :
- The target compound’s moderate LogP (1.8) suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.
- Furan-containing analogs (e.g., ) exhibit higher aqueous solubility than pyridinyl or trichlorophenyl derivatives, aligning with furan’s polarity.
- Fluorine at position 4 may enhance metabolic stability compared to non-fluorinated analogs, as seen in kinase inhibitors like .
Biological Activity
4-Fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the significant biological activities associated with this compound, focusing on its potential applications in anti-tumor, anti-inflammatory, and antimicrobial therapies.
Chemical Structure and Properties
The compound features a pyrazole ring with a fluorine substituent and a furan moiety. The presence of the fluorine atom enhances the compound's binding affinity to biological targets, while the furan ring contributes to its unique electronic properties, potentially affecting its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom can enhance metabolic stability and binding affinity, while the furan ring may facilitate π-π interactions with aromatic residues in target proteins.
1. Anti-tumor Activity
Research indicates that compounds similar to this compound exhibit significant anti-tumor properties. For instance, pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR signaling pathways. A study demonstrated that certain pyrazole derivatives achieved IC50 values as low as 0.15 µM against B-Raf V600E, indicating potent anti-cancer activity .
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in various models of inflammation. This suggests that this compound could serve as a scaffold for developing new anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown efficacy against a range of pathogens, including bacteria and fungi. For example, certain pyrazole carboxamide derivatives exhibited moderate to excellent antifungal activity against several phytopathogenic fungi .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to SAR for compounds similar to this compound:
| Substituent | Biological Activity | Observations |
|---|---|---|
| Fluorine (4-position) | Enhanced binding affinity | Increases metabolic stability |
| Furan Ring | Contributes to π-π stacking | Improves interaction with aromatic residues |
| Alkyl/aryl groups | Variable activity | Influences potency against specific targets |
Case Studies
Several studies have highlighted the potential of pyrazole derivatives in treating various diseases:
- EED Inhibition : A study reported that a modified pyrazole derivative showed potent inhibition against EED with an IC50 value of 18 nM, demonstrating its potential in cancer therapy .
- Thrombin Inhibition : Another research effort focused on synthesizing thrombin inhibitors based on pyrazole scaffolds, achieving IC50 values as low as 16 nM for selected compounds .
Q & A
Q. Key Data :
- Yield optimization: ~60–75% for cyclization steps .
- Reaction conditions: 80–120°C, inert atmosphere (N₂/Ar) .
Basic: How is the molecular structure confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII) reveals bond lengths (C–C: ~1.38–1.48 Å), angles (N–C–N: ~112–117°), and torsion angles critical for conformational analysis .
- Spectroscopy :
- ¹H/¹³C NMR : Amine protons appear at δ 5.2–5.8 ppm; furan protons at δ 6.3–7.1 ppm .
- IR : N–H stretching at ~3300 cm⁻¹; C–F vibration at ~1220 cm⁻¹ .
Q. Data Contradictions :
- Discrepancies in NMR shifts may arise from solvent polarity or tautomerism. Cross-validate with X-ray data .
Advanced: How do electronic effects of the fluorine and furan substituents influence reactivity?
Methodological Answer:
- Fluorine : Electron-withdrawing effect enhances electrophilicity at C5, facilitating nucleophilic aromatic substitution (e.g., amination) .
- Furan : Electron-rich heterocycle stabilizes intermediates via resonance, improving yields in cross-coupling reactions (e.g., Buchwald-Hartwig amination) .
Q. Experimental Design :
- DFT calculations : Compare HOMO/LUMO energies of substituted vs. unsubstituted pyrazoles to predict reactivity .
- Kinetic studies : Monitor reaction rates under varying conditions (e.g., Pd catalyst loading) to quantify substituent effects .
Advanced: What strategies resolve low yields in furan-pyrazole coupling?
Methodological Answer:
- Catalyst optimization : Use Pd(PPh₃)₄ with SPhos ligand to enhance Suzuki-Miyaura coupling efficiency .
- Solvent effects : DMF/H₂O (3:1) improves solubility of boronic acid intermediates .
- Byproduct analysis : GC-MS identifies competing pathways (e.g., protodeboronation); adjust stoichiometry to suppress .
Q. Key Findings :
- Pyrazole derivatives show MIC values of 8–32 µg/mL against S. aureus .
- Fluorine enhances lipophilicity, improving membrane penetration .
Advanced: How to address tautomerism in spectroscopic analysis?
Methodological Answer:
- Variable-temperature NMR : Observe coalescence of NH signals at elevated temperatures to identify tautomeric forms .
- Crystallography : Compare X-ray structures of polymorphs to confirm dominant tautomer in solid state .
Q. Example :
- In DMSO-d₆, the 1H-pyrazole tautomer predominates (δ 12.1 ppm, NH) .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
